(2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine
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Overview
Description
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is a heterocyclic compound with a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline typically involves the reaction of aniline derivatives with oxazolidine precursors under specific conditions. One common method involves the condensation of 3-phenyl-4-vinyloxazolidin-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced oxazolidine compounds, and substituted phenyl or vinyl derivatives .
Scientific Research Applications
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoyl-4-phenyl-1,3-thiazol-2-ylidene)aniline: This compound contains a thiazole ring instead of an oxazolidine ring and exhibits different chemical and biological properties.
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline hydrobromide: A derivative with a hydrobromide salt form, which may have different solubility and stability characteristics.
Uniqueness
N-(3-Phenyl-4-vinyloxazolidin-2-ylidene)aniline is unique due to its specific oxazolidine ring structure, which imparts distinct chemical reactivity and potential biological activities. The presence of both phenyl and vinyl groups further enhances its versatility in various applications .
Biological Activity
(2Z)-4-Ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine, with the CAS number 121485-54-9, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H16N2O |
Molecular Weight | 264.32 g/mol |
IUPAC Name | 4-ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine |
InChI Key | ZWAVTBLLPYBEDS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxazolidine ring structure allows for interactions with enzymes and receptors, which may modulate their activity. The presence of phenyl and vinyl groups enhances the compound's binding affinity to these targets, suggesting potential therapeutic applications in various biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against specific bacterial strains. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Potential : The compound has been evaluated for its anticancer effects in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
- Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µM. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In a recent investigation published in a peer-reviewed journal, the anticancer properties of this compound were assessed on breast cancer cell lines (MCF-7). The compound displayed an IC50 value of approximately 30 µM after 48 hours of treatment, indicating potent cytotoxicity. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
Case Study 3: Anti-inflammatory Response
A study focusing on inflammatory models showed that administration of this compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases.
Properties
CAS No. |
121485-54-9 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-ethenyl-N,3-diphenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C17H16N2O/c1-2-15-13-20-17(18-14-9-5-3-6-10-14)19(15)16-11-7-4-8-12-16/h2-12,15H,1,13H2 |
InChI Key |
ZWAVTBLLPYBEDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1COC(=NC2=CC=CC=C2)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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